(E)-2-(1H-benzimidazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE is an organic compound that features a benzodiazole ring and a trimethoxyphenyl group connected by a propenenitrile linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Coupling with Trimethoxyphenyl Group: The benzodiazole intermediate is then coupled with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Propenenitrile Linker:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted benzodiazole and trimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzodiazole rings are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: Benzodiazole derivatives are studied for their potential antimicrobial properties.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them potential candidates for drug development.
Medicine
Cancer Research: Some derivatives have shown potential as anticancer agents due to their ability to interfere with cellular processes.
Neurological Disorders: Research is ongoing into their potential use in treating neurological disorders.
Industry
Dyes and Pigments: The compound’s structure allows for its use in the synthesis of dyes and pigments.
Pharmaceuticals: Used as intermediates in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Catalytic Activity: As a ligand, it can stabilize transition states and facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHOXYPHENYL)PROP-2-ENENITRILE: Similar structure but with fewer methoxy groups.
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENENITRILE: Similar structure but with different methoxy group positioning.
Uniqueness
The presence of three methoxy groups on the phenyl ring in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE may enhance its biological activity and solubility compared to similar compounds with fewer or differently positioned methoxy groups.
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H17N3O3/c1-23-16-9-12(10-17(24-2)18(16)25-3)8-13(11-20)19-21-14-6-4-5-7-15(14)22-19/h4-10H,1-3H3,(H,21,22)/b13-8+ |
InChI Key |
IRCJYYYXCYDADO-MDWZMJQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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